4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one
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Overview
Description
4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . This compound is characterized by a cyclohexene ring substituted with hydroxy and hydroxypropan-2-yl groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with 2-hydroxypropan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy groups, leading to the formation of ethers or esters.
Scientific Research Applications
4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes .
Comparison with Similar Compounds
4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one can be compared with similar compounds such as:
4-hydroxy-4-methylcyclohex-2-en-1-one: This compound has a similar structure but with a methyl group instead of a hydroxypropan-2-yl group.
4-hydroxy-4-(2-methylpropan-2-yl)cyclohex-2-en-1-one: This compound has a similar structure but with a methylpropan-2-yl group instead of a hydroxypropan-2-yl group.
These comparisons highlight the unique properties of this compound, particularly its hydroxypropan-2-yl substitution, which can influence its reactivity and applications.
Properties
CAS No. |
903570-27-4 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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